2-Methoxybenzaldehyde oxime
Overview
Description
2-Methoxybenzaldehyde oxime is an organic compound with the molecular formula C8H9NO2 It is known for its unique structure, which includes a methoxy group attached to a phenyl ring and a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxybenzaldehyde oxime can be synthesized through several methods. One common approach involves the condensation reaction between 2-methoxybenzaldehyde and hydroxylamine hydrochloride. The reaction typically occurs in the presence of a base, such as sodium acetate, and is carried out in an aqueous or alcoholic medium. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques can be applied. Industrial production would likely involve optimizing the reaction conditions to maximize yield and minimize impurities, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxybenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The methoxy group and hydroxylamine moiety can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and reaction time, are tailored to achieve the desired transformation.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines.
Scientific Research Applications
2-Methoxybenzaldehyde oxime has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxybenzaldehyde oxime involves its interaction with molecular targets through its functional groups. The methoxy group and hydroxylamine moiety can participate in hydrogen bonding, nucleophilic attacks, and other interactions with biological molecules. These interactions can modulate biochemical pathways and affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-hydroxyphenyl)methylidene]hydroxylamine
- N-[(2-chlorophenyl)methylidene]hydroxylamine
- N-[(2-nitrophenyl)methylidene]hydroxylamine
Uniqueness
2-Methoxybenzaldehyde oxime is unique due to the presence of the methoxy group, which can influence its reactivity and interactions compared to other similar compounds. The methoxy group can enhance the compound’s solubility in organic solvents and affect its electronic properties, making it distinct in its chemical behavior .
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H9NO2/c1-11-8-5-3-2-4-7(8)6-9-10/h2-6,10H,1H3 |
InChI Key |
CBQNSTKQBGIAEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C=NO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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